5,7-Dibromoisoquinolin-3-amine
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Overview
Description
5,7-Dibromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H6Br2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 5 and 7 positions of the isoquinoline ring and an amine group at the 3 position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoisoquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,7-Dibromoisoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dibromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroisoquinolin-3-amine: Similar structure but with chlorine atoms instead of bromine.
5,7-Difluoroisoquinolin-3-amine: Contains fluorine atoms instead of bromine.
5,7-Diiodoisoquinolin-3-amine: Contains iodine atoms instead of bromine.
Uniqueness
5,7-Dibromoisoquinolin-3-amine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo counterparts.
Biological Activity
5,7-Dibromoisoquinolin-3-amine (DBIA) is a compound of interest due to its potential biological activities, particularly as an inhibitor of salt-inducible kinases (SIK), specifically SIK2. This article explores the biological activity of DBIA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
DBIA is a member of the isoquinoline family, characterized by its dibromo substitutions at the 5 and 7 positions and an amino group at the 3 position. The synthesis of DBIA typically involves methods such as microwave-assisted techniques, which enhance yield and reduce reaction time compared to traditional methods .
Inhibition of Salt-Inducible Kinases
DBIA functions primarily as an inhibitor of SIK2, a serine/threonine protein kinase involved in various cellular processes such as metabolism, inflammation, and cancer progression. Aberrant SIK activity has been linked to several diseases, including cancer and autoimmune disorders. Research indicates that DBIA can effectively inhibit SIK2 activity, thereby modulating related pathways that may lead to therapeutic benefits in conditions characterized by excessive SIK activity .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of DBIA. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on SIK2. For instance, elevated SIK2 expression has been observed in breast cancer and melanoma tissues, suggesting that targeting this kinase with compounds like DBIA could provide a novel therapeutic strategy for these malignancies .
Anti-inflammatory Effects
In addition to its anticancer properties, DBIA exhibits anti-inflammatory effects. By inhibiting SIK2, it can reduce the production of pro-inflammatory cytokines and modulate immune responses. This suggests potential applications in treating inflammatory diseases and conditions .
Case Studies and Experimental Data
Research has focused on the biological activities of DBIA across various experimental setups. Below are key findings from recent studies:
Table 1: Inhibition of SIK2 by DBIA
Concentration (µM) | % Inhibition |
---|---|
1 | 20 |
5 | 45 |
10 | 75 |
Table 2: Cytotoxicity Data for Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 8 |
A375 (Melanoma) | 12 |
HeLa (Cervical) | 10 |
Properties
Molecular Formula |
C9H6Br2N2 |
---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,7-dibromoisoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13) |
InChI Key |
HLYPZVXJZFTSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)N)Br)Br |
Origin of Product |
United States |
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